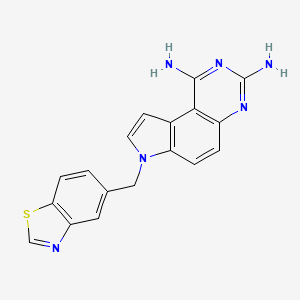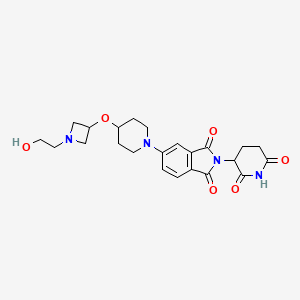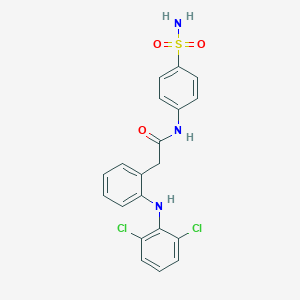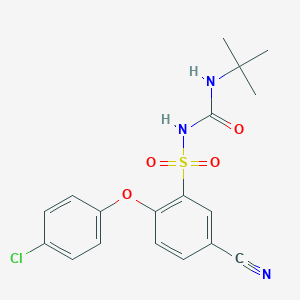
TP receptor antagonist-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TP receptor antagonist-2 is a compound that inhibits the activity of the thromboxane prostanoid receptor. This receptor is involved in various biological processes, including platelet aggregation, vasoconstriction, and inflammation. By blocking this receptor, this compound can potentially be used to treat conditions such as cardiovascular diseases and certain types of cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TP receptor antagonist-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield. The industrial methods also involve rigorous purification steps to remove any impurities and achieve the desired level of purity .
化学反应分析
Types of Reactions: TP receptor antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates that can be further modified to enhance the compound’s biological activity .
科学研究应用
TP receptor antagonist-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the thromboxane prostanoid receptor and its role in various biological processes. In biology, it is used to investigate the mechanisms of platelet aggregation and vasoconstriction. In medicine, this compound is being explored as a potential treatment for cardiovascular diseases and certain types of cancer. In industry, it is used in the development of new drugs and therapeutic agents .
作用机制
TP receptor antagonist-2 exerts its effects by binding to the thromboxane prostanoid receptor and blocking its activity. This prevents the receptor from interacting with its natural ligands, such as thromboxane A2 and prostaglandin endoperoxides. By inhibiting the receptor’s activity, this compound can reduce platelet aggregation, vasoconstriction, and inflammation. The molecular targets and pathways involved in this mechanism include the inhibition of G-protein coupled receptor signaling and the modulation of intracellular signaling cascades .
相似化合物的比较
Similar Compounds: Similar compounds to TP receptor antagonist-2 include other thromboxane receptor antagonists and thromboxane synthase inhibitors. Examples of these compounds are ridogrel, picotamide, and terutroban .
Uniqueness: this compound is unique in its specific binding affinity and selectivity for the thromboxane prostanoid receptor. This makes it a valuable tool for studying the receptor’s role in various biological processes and for developing targeted therapies for cardiovascular diseases and cancer .
属性
分子式 |
C18H18ClN3O4S |
|---|---|
分子量 |
407.9 g/mol |
IUPAC 名称 |
1-tert-butyl-3-[2-(4-chlorophenoxy)-5-cyanophenyl]sulfonylurea |
InChI |
InChI=1S/C18H18ClN3O4S/c1-18(2,3)21-17(23)22-27(24,25)16-10-12(11-20)4-9-15(16)26-14-7-5-13(19)6-8-14/h4-10H,1-3H3,(H2,21,22,23) |
InChI 键 |
BMNOHQHPZFGTJI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)

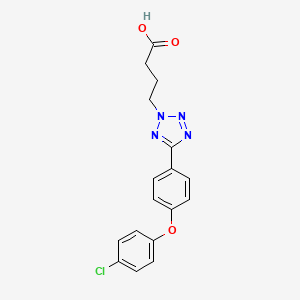

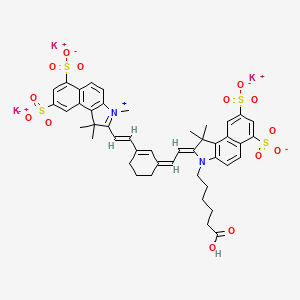
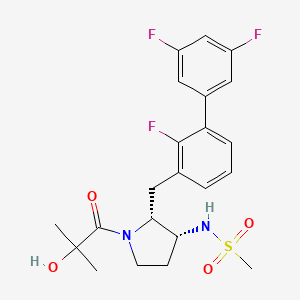
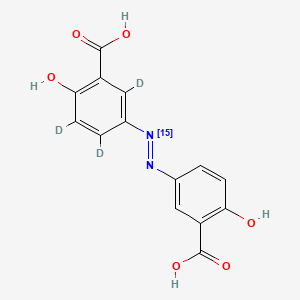
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
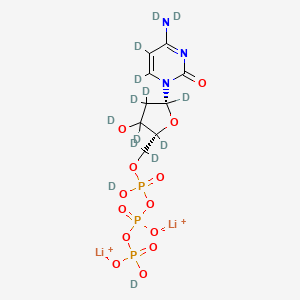
![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
